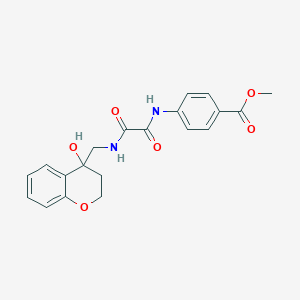

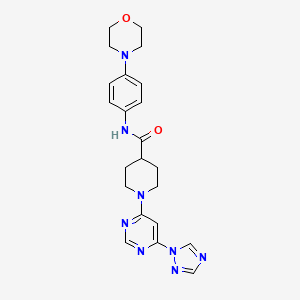

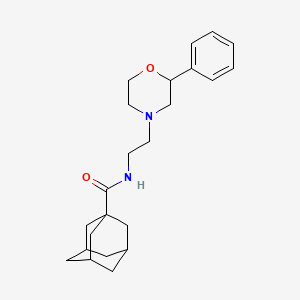

![molecular formula C8H12O4 B2486659 rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid CAS No. 2138410-19-0](/img/structure/B2486659.png)

rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, closely related to the molecule of interest, has been explored through various methods. One novel approach involves the B(C6F5)3-catalyzed Prins/Ritter reaction, coupling aldehydes or ketones with specific methanol derivatives in the presence of nitriles, leading to high selectivity and good yields of cis-fused derivatives (Reddy et al., 2014). Additionally, enantiospecific syntheses have yielded various enantiomers through reduction and decarboxylation steps, emphasizing the compound's chiral nature (Deschenaux et al., 1989).

Molecular Structure Analysis

The molecular structure of related hexahydro-1H-furo[3,4-c]pyran compounds includes a significant focus on cis-fused derivatives and their chiral characteristics. The stereochemical aspects are crucial, as evidenced by the synthesis of specific enantiomers from chiral precursors. This complexity underlines the importance of stereochemistry in the molecule's synthesis and its potential applications.

Chemical Reactions and Properties

Chemical reactions involving hexahydro-1H-furo[3,4-c]pyran derivatives demonstrate a range of functionalities, including cyclization reactions to produce various fused pyran derivatives. These reactions showcase the molecule's versatility and reactivity under different conditions, further elaborated by the synthesis of novel compounds through metal-catalyzed domino reactions (Wang et al., 2011).

Scientific Research Applications

Structural Elucidation and Synthesis

Halogenated Carboxylic Acids : Halogenated carboxylic acids, closely related to rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid, have been vital in chemical synthesis and biochemical studies. The structural elucidation of these compounds provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid states (Seidel et al., 2020).

Enantiomerically Pure Compounds : The study of enantiomerically pure and racemic versions of related compounds has been essential for understanding their chemical properties and potential applications in various fields, including pharmacology (Zhu et al., 2009).

Chemical Reactions and Transformations

Ketol-Type Rearrangement : A novel tetrahydrofuran derivative, related to the compound , was synthesized through a tertiary ketol-type rearrangement, showcasing the compound's potential in complex chemical transformations (Drewes et al., 1993).

One-Step Synthesis Techniques : Research has been conducted on one-step synthesis methods for related furo[3,4-c]pyran derivatives, indicating the versatility and efficiency of synthesizing these compounds for various applications (Martín et al., 1991).

Catalyzed Reactions

B(C6F5)3-Catalyzed Prins/Ritter Reaction : This study explores the novel synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives through a catalyzed reaction, demonstrating the compound's role in advanced synthetic chemistry (Reddy et al., 2014).

InCl3-Promoted Cyclization : InCl3-promoted cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives shows the compound's utility in generating novel structures via innovative catalytic processes (Reddy et al., 2012).

Applications in Biochemistry and Medicine

Anti-Tumor Activity : A study on the synthesis and evaluation of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, related to the compound of interest, revealed potent anti-tumor activity in certain cell lines, indicating potential biomedical applications (Wang et al., 2011).

Cytotoxic Derivatives : The isolation and identification of cytotoxic pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one derivatives, which are structurally related to this compound, from the fungus Phellinus igniarius, indicate potential applications in cancer research and therapy (Mo et al., 2004).

Safety and Hazards

According to the available safety information, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For complete safety information, please refer to the compound’s MSDS .

properties

IUPAC Name |

(1R,3aS,7aS)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-8(10)7-6-1-2-11-3-5(6)4-12-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVDZTINHSQBKZ-LYFYHCNISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1C(OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]2[C@H]1[C@@H](OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

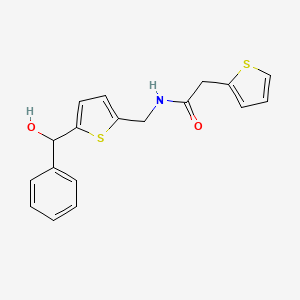

![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

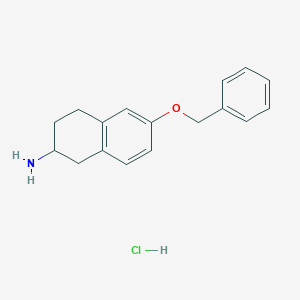

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)